molecular formula C4H4IN3O2 B13676476 4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid

4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid

Cat. No.: B13676476
M. Wt: 253.00 g/mol
InChI Key: DPLLNBCNCPJVSP-UHFFFAOYSA-N
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Description

4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features an amino group at the 4-position, an iodine atom at the 3-position, and a carboxylic acid group at the 5-position, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-iodo-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under controlled conditions . The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the iodination of pyrazole derivatives followed by amination and carboxylation. The use of continuous flow reactors and advanced purification techniques ensures scalability and consistency in production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. The iodine atom can participate in halogen bonding, enhancing its binding affinity and specificity . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Amino-4-carbethoxypyrazole
  • 5-Amino-1H-pyrazole-4-carbonitrile
  • 1-Phenyl-3-carbethoxypyrazolone

Comparison: Compared to these similar compounds, 4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific halogen interactions .

Properties

Molecular Formula

C4H4IN3O2

Molecular Weight

253.00 g/mol

IUPAC Name

4-amino-5-iodo-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C4H4IN3O2/c5-3-1(6)2(4(9)10)7-8-3/h6H2,(H,7,8)(H,9,10)

InChI Key

DPLLNBCNCPJVSP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1C(=O)O)I)N

Origin of Product

United States

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